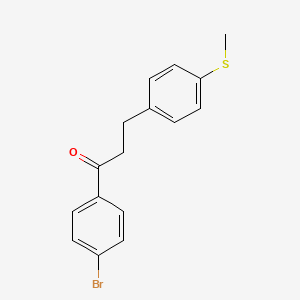

4'-Bromo-3-(4-thiomethylphenyl)propiophenone

Description

4'-Bromo-3-(4-thiomethylphenyl)propiophenone is a substituted propiophenone derivative characterized by a bromine atom at the para position of the aromatic ring attached to the ketone group and a 4-thiomethylphenyl substituent at the 3-position of the propanone chain. Its molecular formula is C₁₆H₁₅BrOS, with a molecular weight of 335.16 g/mol (inferred from structural analogs) . This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactive ketone and sulfur-containing moieties.

The thiomethyl (-SCH₃) group introduces unique electronic and steric effects, influencing reactivity in nucleophilic substitutions and cross-coupling reactions.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJWACAKGRLUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644373 | |

| Record name | 1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-06-1 | |

| Record name | 1-Propanone, 1-(4-bromophenyl)-3-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3-(4-thiomethylphenyl)propiophenone typically involves the bromination of 3-(4-thiomethylphenyl)propiophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Bromo-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(4-thiomethylphenyl)propiophenone depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine and thiomethyl groups can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares 4'-Bromo-3-(4-thiomethylphenyl)propiophenone with key analogs, highlighting substituent effects and physicochemical properties:

Halogen vs. Thiomethyl Substituents

- Chlorinated Analog (C₉H₈BrClO) : The chlorine atom at the 3-position () enhances electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions. This contrasts with the thiomethyl group, which can act as a leaving group or participate in sulfide oxidation to sulfoxides/sulfones .

- Fluorinated Analog (C₁₅H₁₂BrFO) : The electron-withdrawing fluorine atom () increases the ketone's electrophilicity, accelerating reactions like α-alkylation or condensation, whereas the thiomethyl group may stabilize radicals or metal complexes .

Thiomethyl vs. Methyl Substituents

- The thiomethyl group (C₁₆H₁₅BrOS) introduces sulfur's polarizability, enhancing solubility in polar aprotic solvents and enabling thiol-ene click chemistry. In contrast, the methyl group (C₁₆H₁₅BrO) offers steric bulk without significant electronic effects, making it less reactive in redox processes .

Bromo-Substituted Propiophenones

- 4'-Bromoacetophenone (C₈H₇BrO): Lacking the propanone chain substituents, this simpler derivative is widely used in photochemistry studies. Its shorter carbon chain reduces steric hindrance, favoring faster ketone reductions or Grignard reactions compared to bulkier analogs like the target compound .

Reaction Pathways

- Morpholine-Mediated Reactions: Propiophenone derivatives react with sulfur and morpholine to generate β-morpholinopropiophenone and related compounds (). The thiomethyl group in the target compound may similarly participate in sulfur transfer reactions, forming heterocycles or sulfides .

- α-Functionalization: Cesium carbonate-catalyzed α-phenylselenation of propiophenones () is feasible for brominated analogs. The thiomethyl group’s electron-donating nature could modulate the acidity of α-hydrogens, affecting reaction yields .

Biological Activity

4'-Bromo-3-(4-thiomethylphenyl)propiophenone, a compound belonging to the propiophenone class, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15BrOS. Its structure features a bromine atom at the para position of the phenyl ring and a thiomethyl group attached to another phenyl ring. This unique configuration influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.

- Anticancer Activity : Investigations have demonstrated its potential as an inhibitor of cancer cell proliferation, particularly in breast cancer models.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : The bromine and thiomethyl groups enhance binding to target proteins, potentially stabilizing enzyme-substrate complexes.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

- Cancer Cell Proliferation Inhibition : Research by Johnson et al. (2022) found that this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis. The IC50 value was determined to be approximately 15 µM.

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Binding Affinity | Enhanced interaction with target proteins |

| Signaling Modulation | Interference with pathways regulating cell growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.